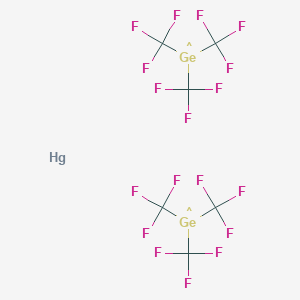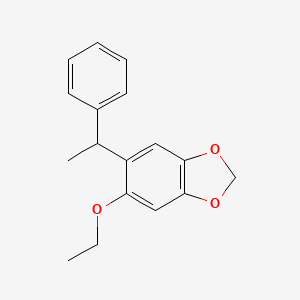
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, with additional ethoxy and phenylethyl substituents. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- typically involves the condensation of catechol with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the phenylethyl group. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenylethyl positions, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzodioxole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler structure without the ethoxy and phenylethyl substituents.
5-Methoxy-6-(1-phenylethyl)-1,3-benzodioxole: Similar structure with a methoxy group instead of an ethoxy group.
1,3-Benzodioxole, 5-(1-propenyl)-: Contains a propenyl group instead of the phenylethyl group.
Uniqueness
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84598-14-1 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
5-ethoxy-6-(1-phenylethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H18O3/c1-3-18-15-10-17-16(19-11-20-17)9-14(15)12(2)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
Clave InChI |
YJZXWEFOIAJZRY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1C(C)C3=CC=CC=C3)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


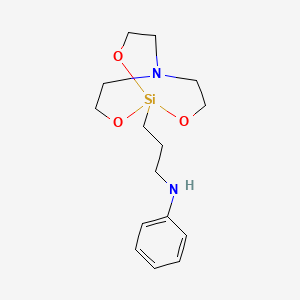
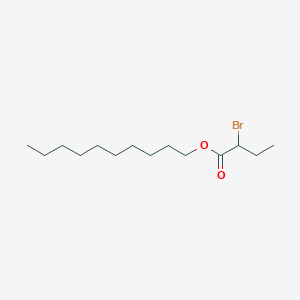
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
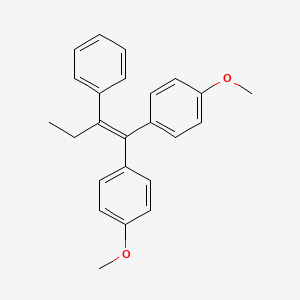
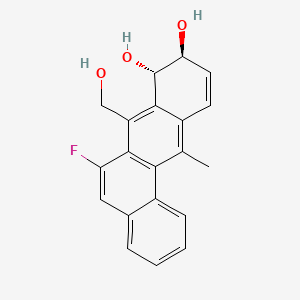
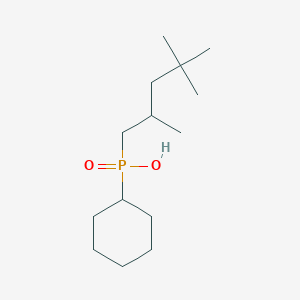
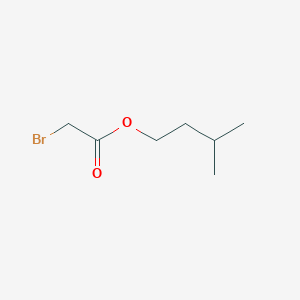
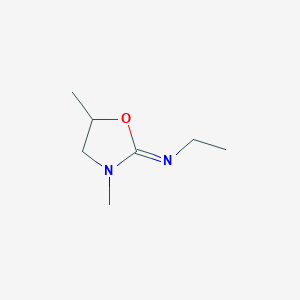
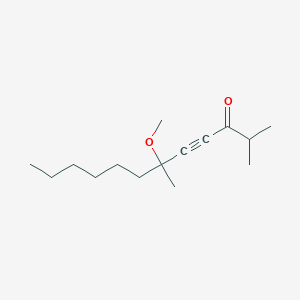
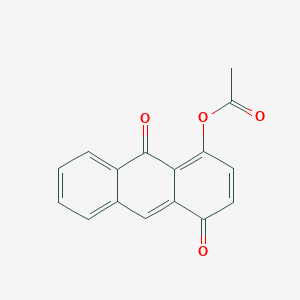
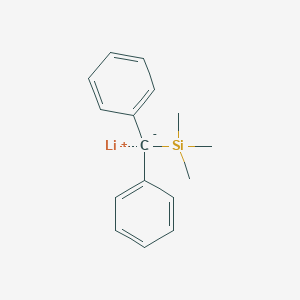
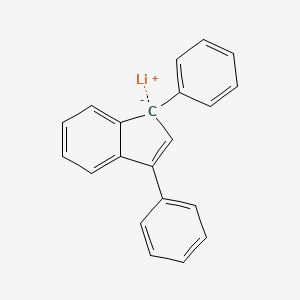
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
